molecular formula C11H10Br2N4O2 B14675360 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide CAS No. 40889-54-1

3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide

Cat. No.: B14675360
CAS No.: 40889-54-1
M. Wt: 390.03 g/mol
InChI Key: LODWVYBYTOJAJU-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide typically involves multiple steps. One common method includes the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of functionalized quinazoline derivatives .

Scientific Research Applications

3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine atoms and a hydrazide group in 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide makes it unique compared to other similar compounds.

Properties

CAS No.

40889-54-1

Molecular Formula

C11H10Br2N4O2

Molecular Weight

390.03 g/mol

IUPAC Name

2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide

InChI

InChI=1S/C11H10Br2N4O2/c1-5-15-10-7(2-6(12)3-8(10)13)11(19)17(5)4-9(18)16-14/h2-3H,4,14H2,1H3,(H,16,18)

InChI Key

LODWVYBYTOJAJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NN

Origin of Product

United States

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